Disodium fumarate is the stable, disodium salt of fumaric acid, a naturally occurring dicarboxylic acid central to the Krebs cycle in cellular metabolism. Unlike its parent acid, which has very low water solubility, disodium fumarate is a white, crystalline, odorless powder that dissolves readily in water, forming a mildly alkaline solution. This key difference in solubility, along with its function as a buffering agent and food acidity regulator, establishes it as a critical compound for applications requiring the fumarate anion to be delivered in aqueous systems without aggressive pH modification, such as in food processing, bioprocessing, and cosmetics.
Directly substituting disodium fumarate with its parent, fumaric acid, is operationally unfeasible in most aqueous formulations due to the acid's extremely low water solubility (approx. 0.63 g/100 mL at 25°C). Achieving a comparable concentration would require significant pH elevation using a base, which alters the final formulation's ionic composition and introduces an extra processing step. While other organic acid salts like sodium malate or sodium citrate are soluble, they possess distinct taste profiles and buffering characteristics. Malic acid, for instance, provides a smoother, lingering tartness compared to the sharper taste of fumaric or citric acid, making such a substitution unacceptable in sensory-critical food and beverage applications. In bioprocessing contexts, substituting with structurally similar metabolites like sodium succinate can lead to different effects on cellular metabolism and pathways, as they are processed by different enzymes (succinate dehydrogenase vs. fumarate hydratase), making them non-interchangeable for targeted metabolic interventions.
Disodium fumarate offers a dramatic improvement in aqueous solubility compared to its parent acid, a critical factor for any process requiring a concentrated stock solution or rapid dissolution. Technical datasheets report the solubility of disodium fumarate as approximately 228 g/L (22.8 g/100 mL). In stark contrast, fumaric acid's solubility is exceptionally low, measured at only 6.3 g/L (0.63 g/100 mL) at 25°C. This represents a greater than 36-fold increase in solubility for the disodium salt.
| Evidence Dimension | Aqueous Solubility at ~25°C |
| Target Compound Data | 228 g/L |
| Comparator Or Baseline | Fumaric Acid: 6.3 g/L |
| Quantified Difference | >36x higher solubility |
| Conditions | Aqueous solution at or near room temperature (25°C). |
This eliminates the need for pH adjustments or heating to dissolve the fumarate source, simplifying manufacturing processes and preventing the introduction of other ions.
Disodium fumarate provides a ready-to-use buffering capability in the near-neutral to slightly alkaline range, a significant advantage over the strongly acidic nature of fumaric acid. A 5% (50 g/L) aqueous solution of disodium fumarate exhibits a pH between 7.0 and 8.0. Conversely, even a dilute solution of fumaric acid is highly acidic; for example, a 0.1% solution has a pH of approximately 3.16. This inherent pH difference makes disodium fumarate suitable for direct addition to pH-sensitive formulations without requiring co-addition of a base.
| Evidence Dimension | pH of Aqueous Solution |
| Target Compound Data | pH 7.0–8.0 (at 50 g/L) |
| Comparator Or Baseline | Fumaric Acid: pH ~3.16 (at 1 g/L) |
| Quantified Difference | Provides a near-neutral pH vs. a strongly acidic pH |
| Conditions | Aqueous solutions at specified concentrations. |
This property is critical for applications in cosmetics, personal care products, and cell culture media where maintaining a specific pH is essential for product stability and efficacy.
In food and beverage applications, the choice of acidulant salt is a critical sensory decision. Fumaric acid provides a strong, persistent tartness. Its salt, disodium fumarate, is used to regulate this acidity. Common substitutes like malic acid and its salts provide a smoother, longer-lasting sourness often associated with fruits like apples. Citric acid and its salts deliver a sharp, bright, and quick burst of sourness characteristic of citrus fruits. These differences are not subtle and directly impact the final taste profile, making the salts non-interchangeable for achieving a specific flavor experience.
| Evidence Dimension | Sensory Profile (Sourness Character) |
| Target Compound Data | Derived from strong, persistent fumaric acid tartness |
| Comparator Or Baseline | Sodium Malate (smoother, lingering sourness); Sodium Citrate (sharp, quick sourness) |
| Quantified Difference | Qualitatively distinct taste profiles |
| Conditions | Food and beverage formulations. |
For product developers, selecting disodium fumarate is a deliberate choice to achieve the specific taste profile associated with fumaric acid in a soluble, easy-to-handle form.
For manufacturers of beverages, jellies, and other processed foods requiring precise pH control and a specific tart flavor profile, disodium fumarate is the ideal choice. Its high solubility allows for direct addition to aqueous mixes without the processing challenges of dissolving fumaric acid, while providing a distinct sensory profile that cannot be replicated by malate or citrate-based salts.
In the formulation of cosmetics and personal care products, maintaining a stable pH is crucial for product integrity and skin compatibility. Disodium fumarate serves as an effective buffering agent, delivering a near-neutral pH from a concentrated stock solution. This avoids the use of strongly acidic or basic components for pH adjustment, simplifying the formulation process.
As a terminal electron acceptor and an intermediate in the citric acid cycle, fumarate is used in the cultivation of certain microorganisms and in cell culture media. Disodium fumarate provides a highly soluble, pH-neutral, and bioavailable source of the fumarate anion, making it a more suitable choice than fumaric acid for preparing sterile, pH-controlled culture media.